N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with various targets, such as bacterial cell walls, viral proteins, or parasitic enzymes .
Mode of Action
1,2,4-oxadiazole derivatives have been studied for their interaction with targets like trypanosoma cruzi cysteine protease cruzain . The compound may interact with its targets, leading to changes in their function and ultimately affecting the survival and replication of the pathogens .
Biochemical Pathways
These might include pathways involved in bacterial cell wall synthesis, viral replication, or parasitic metabolism .
Result of Action
Based on the reported activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the death of pathogens by disrupting essential biochemical processes .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide. The process may also involve the use of carbon disulfide and other reagents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxadiazole ring .
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 1,2,4-Oxadiazole
- Benzamide
- 3-methyl-1,2,4-oxadiazole
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-17-16(21-19-11)13-9-5-6-10-14(13)18-15(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCZIYKWVLAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.